3-(3-Benzyloxyphenyl)picolinic acid
Description
3-(3-Benzyloxyphenyl)picolinic acid is a picolinic acid derivative featuring a benzyloxy-substituted phenyl ring at the 3-position of the pyridine core. Its molecular formula is C₁₉H₁₅NO₃, with a molecular weight of 305.33 g/mol (calculated based on analogous structures in and ). This compound is primarily utilized as a pharmaceutical intermediate or building block in organic synthesis, particularly in developing bioactive molecules targeting enzyme inhibition or receptor modulation ().
Properties
IUPAC Name |
3-(3-phenylmethoxyphenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3/c21-19(22)18-17(10-5-11-20-18)15-8-4-9-16(12-15)23-13-14-6-2-1-3-7-14/h1-12H,13H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRHMQKTABPWTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=C(N=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Benzyloxyphenyl)picolinic acid typically involves the following steps:
Benzylation of Phenol: The initial step involves the benzylation of phenol to form 3-benzyloxyphenol. This reaction is usually carried out using benzyl chloride in the presence of a base such as sodium hydroxide.
Coupling with Picolinic Acid: The next step involves the coupling of 3-benzyloxyphenol with picolinic acid. This can be achieved through various coupling reactions, such as the Mitsunobu reaction or the use of coupling reagents like dicyclohexylcarbodiimide (DCC) and N,N’-dicyclohexylurea (DCU).
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Raw Material Preparation: Ensuring the availability of high-purity starting materials.
Reaction Optimization: Fine-tuning reaction parameters such as temperature, solvent, and reaction time to maximize yield.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Benzyloxyphenyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Reagents such as nitric acid for nitration or halogens for halogenation.
Major Products:
Oxidation: Formation of benzyloxybenzaldehyde or benzyloxybenzoic acid.
Reduction: Formation of benzyloxyaniline.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3-(3-Benzyloxyphenyl)picolinic acid has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 3-(3-Benzyloxyphenyl)picolinic acid involves its interaction with specific molecular targets. The benzyloxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. It can bind to metal ions, forming stable complexes that can modulate enzymatic activities or inhibit microbial growth. The picolinic acid moiety can chelate metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional nuances of 3-(3-Benzyloxyphenyl)picolinic acid can be elucidated by comparing it with related picolinic acid derivatives. Key compounds are summarized below:
Table 1: Comparative Analysis of Picolinic Acid Derivatives
| Compound Name | Substituents/Modifications | Molecular Formula | Molecular Weight (g/mol) | Key Applications/Properties | Reference |
|---|---|---|---|---|---|
| This compound | Benzyloxy group at phenyl 3-position | C₁₉H₁₅NO₃ | 305.33 | Pharmaceutical intermediate, metal chelation | [7, 9] |
| 5-(Benzo[1,3]dioxol-5-yl)picolinic acid | 3,4-Methylenedioxyphenyl at pyridine 5-position | C₁₃H₉NO₄ | 259.21 | Potential CNS-targeting ligands | [2, 6] |
| 3-(Benzyloxy)-5-bromopicolinic acid | Bromine at pyridine 5-position + benzyloxy | C₁₃H₁₀BrNO₃ | 308.13 | Halogenated intermediate for cross-coupling | [9] |
| 6-(Benzo[1,3]dioxol-5-yl)picolinic acid | 3,4-Methylenedioxyphenyl at pyridine 6-position | C₁₃H₉NO₄ | 259.21 | Structural isomer with altered binding | [10] |
| 5-(3-Fluorophenyl)picolinic acid | Fluorine at phenyl 3-position | C₁₂H₈FNO₂ | 241.20 | Enhanced electronegativity for receptor binding | [6] |
Electronic and Steric Effects
- Substituent Position on Pyridine Ring : The position of the carboxylic acid group (pyridine-2-carboxylic acid in picolinic acid) is critical for interactions. For example, nicotinic acid (pyridine-3-carboxylic acid) lacks the chelating efficiency of picolinic acid due to the distal carboxylate group .
- Aryl Substituents : The benzyloxy group in this compound increases steric bulk compared to 5-(3-Fluorophenyl)picolinic acid (). This may reduce binding affinity in congested active sites but improve solubility in lipid-rich environments.
- Halogenation : Brominated analogs like 3-(Benzyloxy)-5-bromopicolinic acid () introduce steric and electronic effects, enabling Suzuki-Miyaura cross-coupling reactions for further derivatization.
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